molecular formula C10H16O3 B10844170 4-Cyclohexyl-4-hydroxy-but-2-enoic acid

4-Cyclohexyl-4-hydroxy-but-2-enoic acid

Cat. No.: B10844170
M. Wt: 184.23 g/mol
InChI Key: CGIACWYLNZMXMN-VOTSOKGWSA-N
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Description

4-Cyclohexyl-4-hydroxy-but-2-enoic acid is a chiral carboxylic acid characterized by a cyclohexyl group and a hydroxyl group attached to the fourth carbon of a conjugated but-2-enoic acid backbone. Its structure combines steric bulk from the cyclohexyl moiety with the polar hydroxyl and carboxylic acid functionalities, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(E)-4-cyclohexyl-4-hydroxybut-2-enoic acid

InChI

InChI=1S/C10H16O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h6-9,11H,1-5H2,(H,12,13)/b7-6+

InChI Key

CGIACWYLNZMXMN-VOTSOKGWSA-N

Isomeric SMILES

C1CCC(CC1)C(/C=C/C(=O)O)O

Canonical SMILES

C1CCC(CC1)C(C=CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-4-hydroxy-but-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl 4-bromocrotonate, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-4-hydroxy-but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols .

Scientific Research Applications

Chemistry: In chemistry, 4-Cyclohexyl-4-hydroxy-but-2-enoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: Its ability to interact with specific biological targets makes it a useful tool for probing biochemical processes .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-4-hydroxy-but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

4-Cyclohexylbutanoic Acid

  • Structure: Saturated butanoic acid with a cyclohexyl substituent (CAS 4441-63-8).
  • Key Differences :
    • Unsaturation : Lacks the conjugated double bond (C2–C3) present in the target compound.
    • Hydroxyl Group : Absence of the 4-hydroxy group reduces polarity and hydrogen-bonding capacity.
  • Implications: The saturated backbone of 4-cyclohexylbutanoic acid likely results in lower acidity (pKa ~4.8–5.2) compared to the α,β-unsaturated system of the target compound, where conjugation with the carboxylic acid could lower the pKa to ~3.5–4.0. Reduced solubility in polar solvents due to the lack of hydroxylation .

(E)-4-(2-Hydroxy-4-methoxy-phenyl)-4-oxo-but-2-enoic Acid Cyclohexylcarbamoylmethyl-(2-methoxy-ethyl)-amide

  • Structure : A complex derivative (C22H30N2O6) featuring an oxo group, methoxy-phenyl ring, and amide substituents (CAS 845277-07-8).
  • Molecular Weight: Significantly higher (418.494 g/mol vs. ~228.3 g/mol for the target compound).
  • Implications :
    • The amide and aromatic groups may improve binding affinity to biological targets (e.g., proteases or kinases) but reduce membrane permeability.
    • The oxo group introduces additional metabolic liabilities, such as susceptibility to reduction or nucleophilic attack .

(2E)-4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic Acid

  • Structure: Contains an amino-oxo substituent and a cyclohexenyl group.
  • Key Differences: Cyclohexenyl vs. Cyclohexyl: The unsaturated cyclohexene ring may increase reactivity (e.g., susceptibility to oxidation).
  • Implications: The amino group could facilitate salt formation (e.g., hydrochloride salts) for improved crystallinity. The conjugated enoic acid system remains intact, preserving acidity comparable to the target compound .

Data Table: Structural and Physicochemical Comparison

Property 4-Cyclohexyl-4-hydroxy-but-2-enoic Acid 4-Cyclohexylbutanoic Acid (E)-4-(2-Hydroxy-4-methoxy-phenyl)-4-oxo Derivative (2E)-4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo Derivative
Molecular Formula C10H16O3 C10H18O2 C22H30N2O6 C13H19NO4
Key Functional Groups –OH, –COOH, C=C –COOH, cyclohexyl –OCH3, –CONHR, –C=O –NH–, –C=O, cyclohexenyl
Molecular Weight (g/mol) ~228.3 170.25 418.494 253.3
Polarity High (due to –OH and –COOH) Moderate Very high (amide and oxo groups) Moderate-high (zwitterionic potential)
Likely pKa (Carboxylic Acid) ~3.5–4.0 ~4.8–5.2 ~3.0–3.5 ~3.5–4.0

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